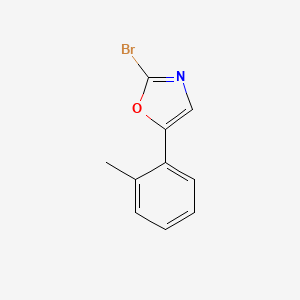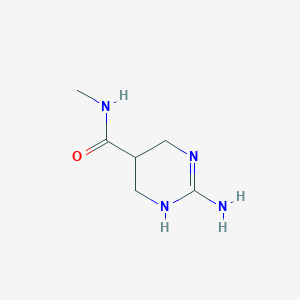
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide is a compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a tetrahydropyrimidine ring with an amino group at the 2-position, a methyl group at the N-position, and a carboxamide group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1,3-propanediamine with carbon disulfide (CS2) to form a dithiocarbamate intermediate, which is then methylated using methyl iodide to yield the desired product . The reaction conditions typically involve the use of a base such as sodium hydroxide (NaOH) and an organic solvent like methanol.
Industrial Production Methods
For large-scale industrial production, the compound can be synthesized using fermentation techniques. . This method allows for the production of the compound in high yields and with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it acts as a substrate-inhibitor for the betaine/GABA transporter 1 (BGT1), which plays a critical role in the regulation of GABA-mediated signaling in the central nervous system . The compound binds to the orthosteric site of the transporter, inhibiting its function and modulating GABAergic neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide include:
- 2-methyl-1,4,5,6-tetrahydropyrimidine
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a substrate-inhibitor for BGT1 makes it particularly valuable in the study of GABAergic neurotransmission and the development of therapeutic agents targeting this system .
Propiedades
Fórmula molecular |
C6H12N4O |
|---|---|
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H12N4O/c1-8-5(11)4-2-9-6(7)10-3-4/h4H,2-3H2,1H3,(H,8,11)(H3,7,9,10) |
Clave InChI |
MREUJXJOFZFTKB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1CNC(=NC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



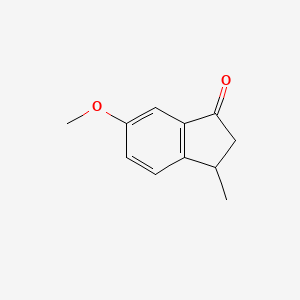

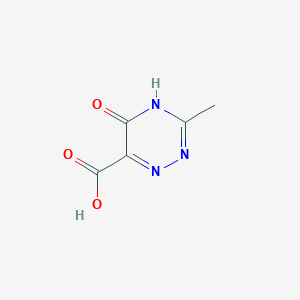
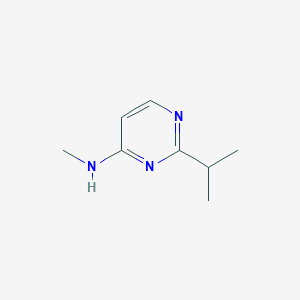
![tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13120756.png)

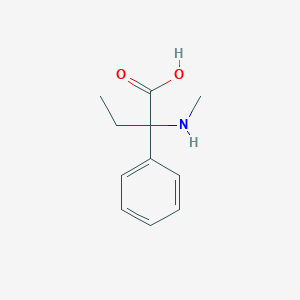
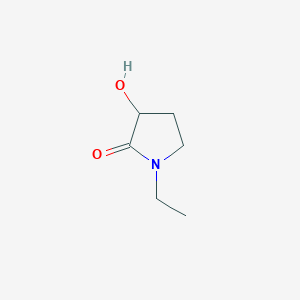
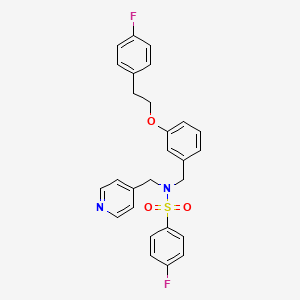
![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)

